molecular formula C9H7BrN2O2 B1505180 6-Bromo-8-methoxyquinazolin-2(1H)-one CAS No. 953039-13-9

6-Bromo-8-methoxyquinazolin-2(1H)-one

Cat. No.: B1505180
CAS No.: 953039-13-9
M. Wt: 255.07 g/mol
InChI Key: HVFYLIKECNEGDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-8-methoxyquinazolin-2(1H)-one is a quinazoline derivative with the molecular formula C9H7BrN2O2 and a molecular weight of 255.07 g/mol. This compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 8th position on the quinazoline ring structure. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-methoxyquinazolin-2(1H)-one typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as 2-aminobenzonitrile and 6-bromopyridine.

  • Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to form the quinazoline core.

  • Methoxylation: The resulting quinazoline core is then subjected to methoxylation using methanol and an acid catalyst, such as hydrochloric acid (HCl), to introduce the methoxy group at the 8th position.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-8-methoxyquinazolin-2(1H)-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinazolinone derivatives.

  • Reduction: Reduction reactions can be performed to remove the bromine atom, resulting in different derivatives.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the quinazoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Quinazolinone derivatives with different oxidation states.

  • Reduction Products: Derivatives lacking the bromine atom.

  • Substitution Products: Compounds with various functional groups introduced at different positions.

Scientific Research Applications

Chemistry

6-Bromo-8-methoxyquinazolin-2(1H)-one serves as a critical building block for synthesizing more complex quinazoline derivatives. Its unique structure allows for various chemical modifications, leading to a range of derivatives with potential applications in drug development.

Biology

The compound has been investigated for its biological activities, particularly its potential as an anticancer agent:

  • Mechanism of Action : It interacts with specific molecular targets involved in cell proliferation, potentially inhibiting enzymes that promote cancer growth. Preliminary studies suggest it may disrupt protein homeostasis, leading to increased apoptosis in cancer cells .
  • Biological Activity : Research indicates that it exhibits antimicrobial properties alongside anticancer effects, making it a candidate for further exploration in therapeutic contexts .

Medicine

The compound is under investigation for its therapeutic potential:

  • Anticancer Research : Studies have shown that derivatives of this compound can inhibit cancer cell growth effectively. For instance, structural modifications have led to compounds with improved potency against various cancer cell lines .
  • Clinical Studies : Ongoing research aims to validate the efficacy of these compounds in clinical settings, focusing on their pharmacokinetic properties and safety profiles.
Compound NameIC50 (μM)Biological ActivityNotes
ML2400.1p97 ATPase InhibitorStrong anticancer activity observed
ML2410.9p97 ATPase InhibitorSimilar activity but less potent than ML240
This compoundTBDAnticancer potentialFurther studies needed

Case Studies

  • Structure–Activity Relationship (SAR) Studies
    • SAR studies have revealed that modifications at the 8-position significantly enhance the compound's potency against cancer cells. For example, the introduction of a methoxy group at this position resulted in a threefold increase in ATPase inhibition compared to unmodified analogues .
  • Antitumor Efficacy
    • In xenograft models, compounds derived from this compound exhibited significant antitumor effects, suggesting their potential utility in cancer therapy.

Mechanism of Action

The mechanism by which 6-Bromo-8-methoxyquinazolin-2(1H)-one exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its biological and therapeutic effects. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

6-Bromo-8-methoxyquinazolin-2(1H)-one is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other quinazoline derivatives, such as 6-chloro-8-methoxyquinazolin-2(1H)-one and 6-fluoro-8-methoxyquinazolin-2(1H)-one.

  • Uniqueness: The presence of the bromine atom at the 6th position gives this compound distinct chemical and biological properties compared to its chloro- and fluoro- analogs.

Biological Activity

6-Bromo-8-methoxyquinazolin-2(1H)-one is a quinazoline derivative that has garnered attention for its diverse biological activities, particularly in the field of cancer research. This compound exhibits potential as an anticancer agent and has been studied for its effects on various cellular pathways. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, in vitro and in vivo studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its quinazoline core, which is modified by a bromine atom at the 6-position and a methoxy group at the 8-position. The presence of these substituents is crucial for its biological activity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies have shown that this compound exhibits significant cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer) and SW480 (colon cancer). The IC50 values reported for these cell lines indicate potent antiproliferative effects, suggesting that it may selectively target tumor cells while sparing normal cells .
  • Mechanism of Action :
    • The compound has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism crucial for eliminating malignant cells. It affects key signaling pathways such as the Wnt/β-catenin pathway, which is known to play a vital role in tumorigenesis .
  • Structure-Activity Relationship (SAR) :
    • SAR studies reveal that modifications to the quinazoline scaffold can enhance potency. For instance, the introduction of different substituents at specific positions on the quinazoline ring significantly alters the compound's efficacy against various cancer types .

Inhibition of Enzymatic Activity

This compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression:

  • Histone Deacetylases (HDACs) :
    • Compounds with similar structures have shown dual inhibition of HDAC1 and HDAC6, leading to increased acetylation of histones and subsequent modulation of gene expression related to cancer progression . Although specific data on this compound's HDAC inhibitory activity is limited, its structural analogs exhibit promising results.

Case Studies

Several case studies illustrate the efficacy of quinazoline derivatives in clinical settings:

  • Xenograft Models : In animal models bearing human tumors, compounds similar to this compound have demonstrated significant tumor reduction without substantial side effects, indicating a favorable therapeutic index .

Research Findings Summary Table

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-715.85Induction of apoptosis
SW48017.85Targeting EGFR signaling
HDAC inhibition<40Dual inhibition of HDAC1/6

Properties

IUPAC Name

6-bromo-8-methoxy-1H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-7-3-6(10)2-5-4-11-9(13)12-8(5)7/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFYLIKECNEGDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1NC(=O)N=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20701527
Record name 6-Bromo-8-methoxyquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953039-13-9
Record name 6-Bromo-8-methoxyquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-amino-5-bromo-3-methoxybenzaldehyde (2.5 g, 10.87 mmol) is homogeneously mixed with urea and the mixture is heated to 180° C. The melt formed is kept at this temperature for 1 h. Then the reaction mixture is mixed with water, the precipitate formed is filtered off, dried and 6-bromo-8-methoxy-1H-quinazolin-2-one (HPLC-MS: tRet.=1.53 min MS(M+H)+=255/257; method FSUN) is obtained.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-8-methoxyquinazolin-2(1H)-one
Reactant of Route 2
6-Bromo-8-methoxyquinazolin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
6-Bromo-8-methoxyquinazolin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
6-Bromo-8-methoxyquinazolin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
6-Bromo-8-methoxyquinazolin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
6-Bromo-8-methoxyquinazolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.